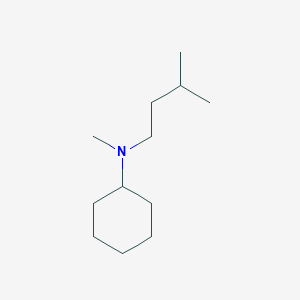
N-Methyl-N-(3-methylbutyl)cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(3-methylbutyl)cyclohexanamine: is an organic compound with the molecular formula C11H23N and a molecular weight of 169.3070 g/mol . It belongs to the class of aliphatic amines and is characterized by the presence of a cyclohexane ring substituted with an N-methyl and an N-(3-methylbutyl) group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydrogenation of Aniline: One of the primary methods for synthesizing cyclohexylamine derivatives involves the complete hydrogenation of aniline using cobalt- or nickel-based catalysts. This method can be adapted to introduce the N-methyl and N-(3-methylbutyl) groups.
Alkylation of Ammonia: Another method involves the alkylation of ammonia using cyclohexanol. This reaction can be modified to include the desired substituents.
Industrial Production Methods: Industrial production typically involves large-scale hydrogenation processes using specialized reactors and catalysts to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-Methyl-N-(3-methylbutyl)cyclohexanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of substituted amines or amides
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of other organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of corrosion inhibitors and other industrial additives.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(3-methylbutyl)cyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Cyclohexylamine: A simpler analog with a cyclohexane ring and an amine group.
N-Methylcyclohexylamine: Similar structure but lacks the N-(3-methylbutyl) group.
N-(3-Methylbutyl)cyclohexylamine: Similar structure but lacks the N-methyl group.
Uniqueness: N-Methyl-N-(3-methylbutyl)cyclohexanamine is unique due to the presence of both N-methyl and N-(3-methylbutyl) groups, which can influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
87876-70-8 |
|---|---|
Molekularformel |
C12H25N |
Molekulargewicht |
183.33 g/mol |
IUPAC-Name |
N-methyl-N-(3-methylbutyl)cyclohexanamine |
InChI |
InChI=1S/C12H25N/c1-11(2)9-10-13(3)12-7-5-4-6-8-12/h11-12H,4-10H2,1-3H3 |
InChI-Schlüssel |
BBELDDOKPRAJKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCN(C)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




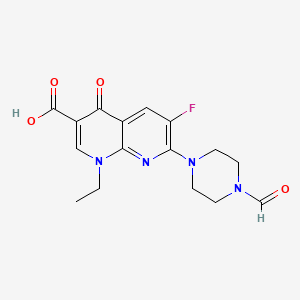
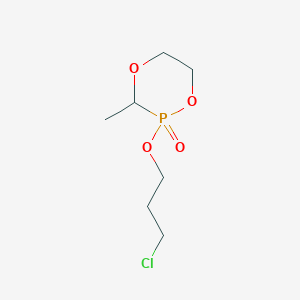
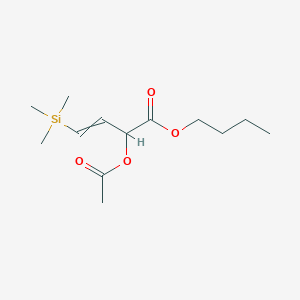
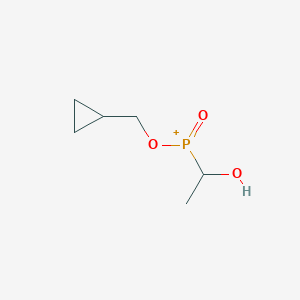
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol](/img/structure/B14398563.png)
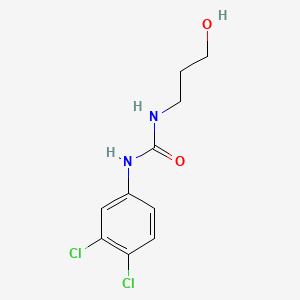
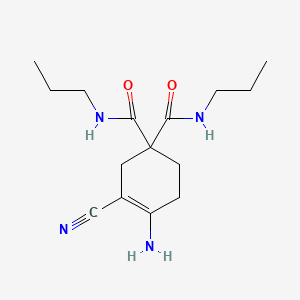
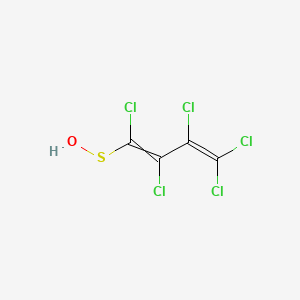
![10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL](/img/structure/B14398600.png)
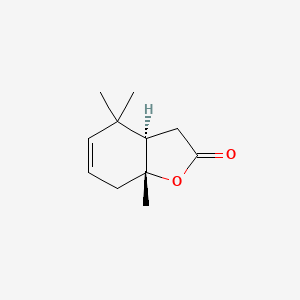
![3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14398623.png)
![{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane](/img/structure/B14398631.png)
